Tert-butyl 3-(quinolin-2-yl)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(quinolin-2-yl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability properties. The quinoline moiety in this compound adds further complexity and potential biological activity, making it an interesting subject for research in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(quinolin-2-yl)azetidine-1-carboxylate typically involves the formation of the azetidine ring followed by the introduction of the quinoline moiety. One common method involves the cyclization of a suitable precursor, such as a 3-aminopropanol derivative, under basic conditions to form the azetidine ring. The quinoline moiety can then be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(quinolin-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinoline moiety or reduce any oxidized functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the azetidine or quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Tert-butyl 3-(quinolin-2-yl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical interactions.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(quinolin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The azetidine ring’s ring strain may also play a role in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate
- Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate
- Tert-butyl 3-(5-aminopyridin-2-yl)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-(quinolin-2-yl)azetidine-1-carboxylate is unique due to the presence of the quinoline moiety, which imparts distinct biological and chemical properties
Properties
IUPAC Name |
tert-butyl 3-quinolin-2-ylazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-17(2,3)21-16(20)19-10-13(11-19)15-9-8-12-6-4-5-7-14(12)18-15/h4-9,13H,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVSHHOOXWXYKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201195018 | |
Record name | 1,1-Dimethylethyl 3-(2-quinolinyl)-1-azetidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201195018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1236861-63-4 | |
Record name | 1,1-Dimethylethyl 3-(2-quinolinyl)-1-azetidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1236861-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-(2-quinolinyl)-1-azetidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201195018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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